Celastrol
CAS No.: 34157-83-0
VCID: VC0190767
Molecular Formula: C29H38O4
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | Celastrol (tripterine) is a chemical compound extracted from the root extracts of Tripterygium wilfordii (Thunder duke vine) and Tripterygium regelii (Regel's threewingnut) . It is classified as a pentacyclic nortriterpen quinone and is part of the quinone methides family . Research indicates that celastrol exhibits a range of biological activities, including antibacterial, antioxidant, anti-inflammatory, anticancer, and insecticidal effects in in vitro and in vivo animal experiments . Celastrol has demonstrated potential in managing obesity in mice by inhibiting negative regulators of leptin and has also shown anti-diabetic effects on diabetic nephropathy by inhibiting NF-κB in the hypothalamus, leading to improved whole-body insulin resistance . Studies have explored celastrol's anti-inflammatory properties, noting its ability to target multiple signaling pathways involved in inflammation, such as NF-κB, JAK/STAT, and MAPK . By impeding the generation of pro-inflammatory cytokines and adhesion molecules, celastrol can reduce inflammation in various tissues and organs, suggesting its potential as a therapeutic option for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, allergic asthma, and Crohn’s disease . Celastrol has also been shown to have anticancer activities for treating various cancers, including liver, breast, prostate, and multiple myeloma . These anticancer properties are attributed to mechanisms such as induced apoptosis, cell cycle arrest, antimetastatic and anti-angiogenic actions, anti-inflammatory effects, and antioxidant activities . Celastrol shares some functional similarities with thymol, a monoterpene, as they both demonstrate inhibitory effects against carbapenemase of CRE Klebsiella pneumoniae in in vitro studies when used in combination . Moreover, celastrol is a cell-permeable dienone-phenolic triterpene compound, further contributing to its antioxidant and anti-inflammatory properties . However, the clinical application of celastrol is limited by its poor water stability, low bioavailability, narrow therapeutic window, and undesired side effects . To combat these limitations, researchers have employed strategies such as combination therapy, structural derivatives, and nano/micro-systems development to improve its anticancer efficacy and reduce side effects . |
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CAS No. | 34157-83-0 |
Product Name | Celastrol |
Molecular Formula | C29H38O4 |
Molecular Weight | 450.6 g/mol |
IUPAC Name | (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
Standard InChI | InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |
Standard InChIKey | KQJSQWZMSAGSHN-JJWQIEBTSA-N |
Canonical SMILES | CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Synonyms | 3-Hydroxy-2-oxo-24-nor-D:A-friedooleana-1(10),3,5,7-tetraen-29-oic acid; Tripterin; (9b,13a,14b,20a)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid |
Reference | Senger, D., et al., Science, 219, 983 (1983) |
PubChem Compound | 122724 |
Last Modified | Aug 15 2023 |
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